Znoppc

説明

特性

IUPAC Name |

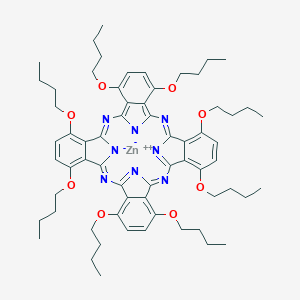

zinc;5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H80N8O8.Zn/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57;/h25-32H,9-24,33-40H2,1-8H3;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGNTSAYUCTYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H80N8O8Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1154.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107227-89-4 | |

| Record name | Zinc 1,4,8,11,15,18,22,25-octa-n-butoxyphthalocyanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107227894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemical Modifications of Zinc Ii Octa Carboxyphenyl Phthalocyanine Znoppc

Synthetic Pathways for ZnOPPc via Phthalonitrile (B49051) Precursors

The synthesis of zinc(II) phthalocyanines, including octa-substituted derivatives like this compound, typically relies on the cyclotetramerization of appropriately substituted phthalonitrile precursors. This method allows for precise control over the peripheral functionalities of the final phthalocyanine (B1677752) macrocycle.

Reflux Synthesis with Zinc(II) Acetate (B1210297) and DBU

A common and efficient synthetic pathway for peripherally octa-substituted zinc phthalocyanines involves the cyclotetramerization of substituted phthalonitriles in the presence of a zinc(II) salt and a strong organic base, under reflux conditions nih.govsemanticscholar.orgnih.gov. Zinc(II) acetate (Zn(OAc)₂) is frequently utilized as the metal source nih.govsemanticscholar.orgnih.govworldscientific.com. The reaction is typically carried out in high-boiling organic solvents such as n-hexanol or pentanol, with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) serving as a crucial catalyst and strong non-nucleophilic base nih.govsemanticscholar.orgnih.govworldscientific.comresearchgate.net.

The cyclotetramerization process involves heating the phthalonitrile precursor with anhydrous zinc(II) acetate and DBU at reflux temperatures, often under an inert atmosphere like argon, to facilitate the macrocycle formation semanticscholar.orgnih.govworldscientific.com. This method is particularly effective for synthesizing octa-substituted zinc phthalocyanines, as it enables the formation of the large, conjugated phthalocyanine ring system with eight peripheral substituents derived directly from the phthalonitrile building blocks semanticscholar.orgworldscientific.comresearchgate.net. The optimization of synthesis steps can lead to higher efficiency in obtaining the desired phthalocyanine complexes nih.gov.

Esterification and Subsequent Hydrolysis for Carboxylic Acid Formation

To introduce carboxylic acid functionalities, such as those present in this compound, a common strategy involves the use of phthalonitrile precursors that are substituted with ester groups. These ester-substituted phthalonitriles undergo the cyclotetramerization reaction to form the corresponding ester-substituted zinc phthalocyanine mdpi.com. Following the successful formation of the phthalocyanine macrocycle, the ester groups can then be converted into carboxylic acids through hydrolysis.

Hydrolysis of esters can be catalyzed by either an acid or a base libretexts.orgmasterorganicchemistry.comchemguide.co.uk. Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as sulfuric acid libretexts.orgchemguide.co.ukscienceready.com.autheexamformula.co.uk. This reaction is reversible, and an excess of water is used to shift the equilibrium towards the formation of the carboxylic acid and alcohol libretexts.orgchemguide.co.uk. Basic hydrolysis, also known as saponification, involves heating the ester with a dilute alkali, such as sodium hydroxide (B78521) solution masterorganicchemistry.comchemguide.co.uk. This method is generally preferred because the reaction is irreversible, as the carboxylic acid formed immediately reacts with the base to produce a carboxylate salt masterorganicchemistry.comchemguide.co.uk. The carboxylic acid can then be liberated from its salt by subsequent acidification masterorganicchemistry.com. This two-step approach (cyclization of ester-substituted phthalonitrile followed by hydrolysis) allows for the precise placement and formation of the desired carboxylic acid groups on the phthalocyanine periphery.

Rational Design of Peripheral and Axial Substitutions for Tunable Properties

The properties of zinc phthalocyanines can be significantly altered and tuned by strategically modifying their peripheral and axial positions. This rational design allows for the development of materials with specific solubilities, electronic characteristics, and photophysical behaviors semanticscholar.orgworldscientific.comsci-hub.box.

Synthesis of Octa-substituted Zinc Phthalocyanine Analogs

Octa-substituted zinc phthalocyanine analogs are synthesized by the cyclotetramerization of phthalonitrile derivatives that already possess the desired eight peripheral substituents semanticscholar.orgumich.edursc.orgresearchgate.net. This method ensures that the substituents are directly incorporated into the macrocycle during its formation. Researchers have explored a wide range of peripheral groups, including alkyl rsc.org, phenoxy-phenoxy with halogen terminations semanticscholar.orgresearchgate.net, and other complex organic moieties nih.govnih.govworldscientific.comresearchgate.net.

The introduction of eight substituents, rather than four, at the peripheral positions often leads to enhanced solubility and a reduced tendency for aggregation in solution, which is crucial for various applications, particularly in photodynamic therapy where aggregation can impair light absorption semanticscholar.orgmdpi.com. For instance, octa-substituted phthalocyanines have been reported to exhibit better solubility compared to their tetra-substituted counterparts semanticscholar.org. The nature of these peripheral groups, whether electron-donating or electron-withdrawing, can significantly influence the photophysical and electrochemical properties of the phthalocyanine nih.govresearchgate.net.

Preparation of Axially Ligated Zinc Phthalocyanine Complexes

Beyond peripheral modifications, the central zinc(II) ion in phthalocyanines can form axial coordination complexes with various ligands. This axial ligation provides another avenue for tuning the properties of the phthalocyanine sci-hub.boxscholarsportal.infoscience.gov. Axially ligated zinc phthalocyanine complexes are typically prepared by refluxing the parent zinc phthalocyanine (ZnPc) with the desired imidazole-derivative ligands, such as pyridine (B92270) or N-methylimidazole sci-hub.boxscholarsportal.info.

The interaction between the electropositive zinc center and the nucleophilic nitrogen atom of the imidazole (B134444) derivatives results in the formation of monoaxially ligated complexes scholarsportal.info. This coordination can cause a slight deviation of the zinc atom from the N₄-plane of the phthalocyanine macrocycle scholarsportal.info. The presence of bulky axial ligands, such as DBU itself, can also improve the solubility of the zinc phthalocyanine complexes in organic solvents worldscientific.com. While axial ligation can influence the steric hindrance and intermolecular interactions, it generally does not significantly perturb the π-system of the phthalocyanine macrocycle, as observed in UV-Vis spectra scholarsportal.info.

Strategies for Incorporating this compound into Hybrid Nanostructures

Incorporating zinc phthalocyanines, including water-soluble derivatives like this compound, into hybrid nanostructures is a promising strategy to enhance their functionality, improve their delivery, and expand their applications, particularly in biomedical fields nih.govresearchgate.netajol.info. The inherent properties of phthalocyanines, such as strong light absorption in the red and near-infrared regions, make them attractive for integration into advanced materials researchgate.net.

Several strategies have been developed for this integration:

Deposition on Inorganic Nanostructures : Zinc phthalocyanines can be deposited onto the surface of inorganic nanomaterials, such as titanium dioxide (TiO₂) nanoparticles and nanotubes nih.gov. This creates hybrid nanostructures (e.g., ZnPc@TiO₂) that can act as potential photosensitizers, fluorescent bioimaging agents, and drug nanocarriers nih.gov. Surface modification of these hybrid structures with targeting molecules like folic acid can provide selectivity towards specific cells, such as cancer cells nih.gov.

Conjugation with Polymers : Amphiphilic zinc phthalocyanine polymer conjugates can be synthesized to form core-shell nanostructures researchgate.net. For example, zinc phthalocyanine (ZnPc) has been conjugated with polyethylene (B3416737) glycol (PEG) chains, leading to metallopolymer nanostructures with good water dispersibility and light-responsive abilities researchgate.net. These polymer conjugates can be designed to form mixed micelles or be incorporated into thermosensitive hydrogels for controlled drug delivery applications researchgate.net.

Association with Metal Nanoparticles : Water-soluble zinc phthalocyanines can be associated with metal nanoparticles, such as silver nanoparticles (AgNPs) ajol.infoworldscientific.com. This involves the coordination of the phthalocyanine complexes to the nanoparticle surface, often via peripheral functional groups like thiol functions ajol.info. Such hybrid nanomaterials can exhibit improved photophysicochemical behavior and enhanced antimicrobial activity worldscientific.com. The presence of carboxylic acid functions on the phthalocyanine can impart significant solubility to the hybrid system, making it suitable for biomedical applications ajol.info.

Integration into Zinc Oxide Nanostructures : While not specifically this compound, zinc phthalocyanines have been integrated with zinc oxide (ZnO) nanoparticles researchgate.net. ZnO nanostructures themselves are of interest due to their optical transparency, chemical stability, and biocompatibility, and their properties can be tailored by surface functionalization uni-bremen.de.

These strategies leverage the synergistic properties of both the phthalocyanine and the nanostructure, leading to materials with tailored optical, electrical, and biological characteristics for diverse applications.

Post-Synthetic Modification and Loading onto Metal-Organic Layers

Zinc(II) octa(carboxyphenyl)phthalocyanine (this compound), a derivative of zinc phthalocyanine (ZnPc), holds significant promise in various applications, particularly in photodynamic therapy (PDT), due to its strong absorption characteristics at long wavelengths (650–750 nm) and high triplet quantum yields. However, its practical utility is often hampered by poor solubility in aqueous environments and a strong tendency to aggregate, which leads to aggregation-induced self-quenching of its excited states and consequently suboptimal performance. To circumvent these limitations, post-synthetic modification and loading of this compound onto nanoscale metal-organic layers (nMOLs) or metal-organic frameworks (nMOFs) have emerged as effective strategies. fishersci.befishersci.cawikipedia.orgfishersci.nonih.govnih.gov

The integration of photosensitizers like this compound into nMOFs or nMOLs offers several advantages, including spatial confinement that prevents aggregation, improved cellular uptake, and enhanced generation of reactive oxygen species (ROS). fishersci.befishersci.cawikipedia.orgfishersci.nonih.govnih.govnih.gov These nanoscale platforms, characterized by their structural tunability, rigidity, and porosity, can efficiently load photosensitizers through various methods such as direct incorporation as bridging ligands, postsynthetic ligand exchange, postsynthetic surface modification, and physical loading into pores. fishersci.canih.govamericanelements.com

A notable example of this approach involves the design of a this compound@nMOL assembly, where this compound is supported on the secondary building units (SBUs) of a Hf₁₂ nMOL. fishersci.bewikipedia.orgfishersci.nonih.govnih.gov The synthesis of this compound@nMOL typically involves vigorously stirring a mixture of this compound and Hf₁₂-Ir nMOL in a solvent system of dimethylformamide (DMF) and ethanol (B145695) (2:1) at room temperature. fishersci.be This process facilitates the covalent attachment of this compound to the Hf₁₂-DBB-Ir nMOL by replacing the capping trifluoroacetate (B77799) (TFA) groups on the Hf₁₂ SBUs. fishersci.befishersci.no

The successful loading and structural integrity of the resulting composite material are confirmed through various characterization techniques. For instance, the loading of this compound onto the nMOL has been quantitatively determined using inductively coupled plasma-mass spectrometry (ICP-MS) and UV-visible absorption spectroscopy. fishersci.befishersci.no Research findings indicate a this compound loading of 14.9 wt%, corresponding to a 1.1:1 ratio of this compound to Hf₁₂ SBU. fishersci.be Further confirmation of the ligand exchange is provided by the observed decrease in the trifluoroacetate (TFA) peak intensity in the ¹⁹F NMR spectra of digested this compound@nMOL compared to the bare Hf₁₂-Ir nMOL. fishersci.be Morphological analysis using transmission electron microscopy (TEM) showed that this compound@nMOL maintained the monolayer structure observed in Hf₁₂-Ir nMOL. fishersci.be Atomic force microscopy (AFM) measurements further supported the monolayer structure, revealing thicknesses of 1.8 nm for Hf₁₂-Ir nMOL and 3.5 nm for this compound@nMOL, consistent with the modeled heights of the respective components. fishersci.be

Another related strategy involves the postsynthetic loading of zinc phthalocyanine (ZnP) into the pores of a rigid Hf-QC nanoscale metal-organic framework (ZnP@Hf-QC). fishersci.canih.gov This was achieved by heating a mixture of ZnP and Hf-QC in DMF at 70 °C for 24 hours. fishersci.canih.gov Characterization via UV-visible and infrared (IR) spectroscopy confirmed the presence of ZnP, with quantitative analysis by UV-Vis spectroscopy and ICP-MS indicating a loading of 13.6 wt% ZnP, corresponding to a ZnP to Hf₁₂ SBU ratio of 0.68:1. fishersci.canih.gov ¹H NMR analysis of digested ZnP@Hf-QC further showed that the OAc modulator to QC linker ratio remained consistent after ZnP loading. fishersci.ca

These post-synthetic modification techniques effectively isolate the photosensitizer molecules, preventing aggregation-induced quenching and thereby significantly enhancing their ability to generate singlet oxygen upon light irradiation. fishersci.befishersci.cawikipedia.orgfishersci.nonih.govnih.govnih.gov This enhanced singlet oxygen generation is crucial for the improved efficacy of this compound in its intended applications. fishersci.befishersci.cawikipedia.orgfishersci.nonih.govnih.gov

Table 1: Characteristics of this compound and ZnP Loaded onto Metal-Organic Nanosystems

| Compound System | Loading Method | Loading Efficiency (wt%) | Molar Ratio (Photosensitizer:SBU) | Thickness (nMOL/nMOF) |

| This compound@nMOL | Covalent attachment (ligand exchange) fishersci.befishersci.no | 14.9% fishersci.be | 1.1:1 (this compound:Hf₁₂ SBU) fishersci.be | 3.5 nm (this compound@nMOL), 1.8 nm (Hf₁₂-Ir nMOL) fishersci.be |

| ZnP@Hf-QC | Physical loading into pores fishersci.canih.gov | 13.6% fishersci.canih.gov | 0.68:1 (ZnP:Hf₁₂ SBU) fishersci.canih.gov | 64 nm (Hf-QC) nih.gov |

Advanced Spectroscopic and Photochemical Characterization of Znoppc

Photophysical Processes and Quantum Yield Determinations

The photophysical properties of ZnOPPc and its derivatives, including their ability to generate singlet oxygen and their fluorescence and triplet state characteristics, are crucial for understanding their potential applications.

Singlet Oxygen Generation Quantum Yields of this compound and its Derivatives

Singlet oxygen (¹O₂) generation is a key photophysical process for photosensitizers, especially in applications like photodynamic therapy. Zinc phthalocyanines are known for their efficient production of singlet oxygen upon light irradiation. The singlet oxygen quantum yield (ΦΔ) for this compound and its derivatives varies depending on the specific substituents and the solvent environment.

For instance, zinc octaphenoxyphthalocyanine (this compound) has shown ΦΔ values ranging from 0.45 in toluene (B28343) to 0.60 in dimethyl sulfoxide (B87167) (DMSO) nih.gov. Unsubstituted zinc phthalocyanine (B1677752) (ZnPc) serves as a common reference, exhibiting ΦΔ values of 0.56 in N,N-dimethylformamide (DMF) and 0.67 in DMSO fishersci.atfishersci.comnih.govnih.gov. The presence of specific substituents can significantly influence these yields; for example, bis(4-fluorophenyl)-methoxy-substituted zinc phthalocyanine demonstrated ΦΔ values of 0.76 in DMSO and 0.70 in DMF, indicating enhanced singlet oxygen production compared to unsubstituted ZnPc nih.gov. Similarly, a peripherally substituted zinc complex containing a 1,2,3-triazole group also achieved a high ΦΔ of 0.76 in DMSO americanelements.com. Another derivative, 1,4,8,11,15,18,22,25-octakis(decyl)phthalocyaninato zinc(II) (ZnODPc), exhibited a ΦΔ of 0.47 ± 0.02 americanelements.com. Notably, the isolation of this compound photosensitizers on nanoscale metal-organic layers (nMOLs) has been shown to significantly enhance ¹O₂ generation by preventing aggregation-induced self-quenching of excited states .

Table 1: Singlet Oxygen Quantum Yields (ΦΔ) of this compound and Related Compounds in Various Solvents

| Compound | Solvent | ΦΔ | Citation |

| Zinc octaphenoxyphthalocyanine (this compound) | Toluene | 0.45 | nih.gov |

| Zinc octaphenoxyphthalocyanine (this compound) | DMSO | 0.60 | nih.gov |

| Unsubstituted Zinc Phthalocyanine (ZnPc) | DMF | 0.56 | fishersci.atfishersci.com |

| Unsubstituted Zinc Phthalocyanine (ZnPc) | DMSO | 0.67 | fishersci.atfishersci.com |

| Bis(4-fluorophenyl)-methoxy-substituted Zinc Phthalocyanine | DMSO | 0.76 | nih.gov |

| Bis(4-fluorophenyl)-methoxy-substituted Zinc Phthalocyanine | DMF | 0.70 | nih.gov |

| Peripherally 1,2,3-triazole-substituted Zinc Complex | DMSO | 0.76 | americanelements.com |

| 1,4,8,11,15,18,22,25-octakis(decyl)phthalocyaninato zinc(II) (ZnODPc) | 0.47 ± 0.02 | americanelements.com |

Fluorescence Quantum Yields and Lifetimes of this compound

Fluorescence is a radiative deactivation pathway for excited singlet states, characterized by its quantum yield (ΦF) and lifetime (τF). For zinc phthalocyanines, these parameters are influenced by solvent properties and the degree of molecular aggregation.

Unsubstituted zinc phthalocyanine (ZnPc) typically exhibits a fluorescence quantum yield of 0.3 in pyridine (B92270) uni.lu. Its fluorescence lifetime can range from 2.89 ns in tetrahydrofuran (B95107) (THF) to 5.06 ns in 1-chloronaphthalene (B1664548), demonstrating a dependence on solvent viscosity nih.govamericanelements.com. In DMSO, DMF, and THF, ZnPc's ΦF values are reported as 0.15, 0.16, and 0.22, respectively, with higher yields observed in THF potentially due to lower quenching of excited singlet states fishersci.com.

For this compound, higher singlet fluorescence quantum yields have been observed in THF nih.govfishersci.com. A split Q-band in the emission and excitation spectra of this compound in certain solvents suggests a lowering of molecular symmetry upon excitation nih.govfishersci.comnih.gov. Aggregation significantly impacts fluorescence; monomeric ZnPc in small unilamellar vesicles (SUVs) shows lifetimes of 3-3.5 ns, while aggregated forms exhibit much shorter lifetimes (1.2-1.5 ns; 0.4-0.6 ns). An octathioglycosylated zinc(II) phthalocyanine derivative displayed a ΦF of 0.06 and a lifetime of 2.1 ns in DMSO. For 1,4,8,11,15,18,22,25-octakis(decyl)phthalocyaninato zinc(II) (ZnODPc) in THF, the fluorescence lifetime was measured at 1.67 ± 0.09 ns, with a corresponding ΦF of 0.26 ± 0.03.

Table 2: Fluorescence Quantum Yields (ΦF) and Lifetimes (τF) of this compound and Related Compounds

| Compound | Solvent | ΦF | τF (ns) | Citation |

| Unsubstituted Zinc Phthalocyanine (ZnPc) | Pyridine | 0.3 | uni.lu | |

| Unsubstituted Zinc Phthalocyanine (ZnPc) | THF | 0.22 | 2.89 | fishersci.comnih.gov |

| Unsubstituted Zinc Phthalocyanine (ZnPc) | DMSO | 0.15 | fishersci.com | |

| Unsubstituted Zinc Phthalocyanine (ZnPc) | DMF | 0.16 | fishersci.com | |

| Unsubstituted Zinc Phthalocyanine (ZnPc) | 1-Chloronaphthalene | 5.06 | nih.gov | |

| Monomeric ZnPc (in SUVs) | 3-3.5 | |||

| Aggregated ZnPc | 0.4-1.5 | |||

| Octathioglycosylated Zinc(II) Phthalocyanine | DMSO | 0.06 | 2.1 | |

| 1,4,8,11,15,18,22,25-octakis(decyl)phthalocyaninato zinc(II) (ZnODPc) | THF | 0.26 ± 0.03 | 1.67 ± 0.09 |

Triplet State Quantum Yields and Lifetimes

The triplet excited state plays a critical role in photochemistry, particularly in the generation of reactive oxygen species. Zinc phthalocyanines are notable for their high triplet quantum yields (ΦT) and relatively long triplet lifetimes (τT), which increase the probability of energy transfer to molecular oxygen.

For tetrasubstituted zinc phthalocyanine derivatives, triplet lifetimes in deoxygenated solutions in ethanol (B145695) and toluene are approximately 300 μs, while in air-saturated solutions, they are significantly shorter, ranging from 0.2 to 0.4 μs due to oxygen quenching. The presence of peripheral substituents on the phthalocyanine macrocycle generally enhances the triplet state yield. For instance, a sulfonated ZnPc derivative, ZnPc(SO₃⁻)mix, has been reported to possess the longest triplet lifetime and highest singlet oxygen quantum yield among various substituted derivatives. Iodinated zinc phthalocyanine showed a τT of 3.3 μs in THF, with other iodinated derivatives exhibiting longer lifetimes of 27.7 μs and 30.1 μs. The triplet state lifetime is typically orders of magnitude longer than the singlet state lifetime.

Photobleaching and Phototransformation Kinetics of this compound

Photobleaching refers to the irreversible photodegradation of a photosensitizer upon light exposure, which can limit its efficacy in prolonged applications. Phototransformation, on the other hand, refers to light-induced chemical changes that may or may not lead to complete degradation.

For zinc octaphenoxyphthalocyanine (this compound), phototransformation rather than photobleaching has been observed in tetrahydrofuran (THF), suggesting a different degradation pathway in this solvent nih.govfishersci.com. Photobleaching kinetics can be measured by monitoring the compound's absorption changes upon irradiation. For an octathioglycosylated zinc(II) phthalocyanine derivative, photobleaching was assessed by exposing a 5 μM solution in DMSO to sunlight with a power of 60–95 W/m². Phthalocyanines are known to undergo photobleaching in the presence of visible light and molecular oxygen. However, for certain derivatives, the absence of changes in Q-band intensities during singlet oxygen generation indicates that the complex remains stable and does not degrade during ΦΔ determinations nih.gov.

High-Resolution Spectroscopic Investigations

High-resolution spectroscopic techniques provide detailed insights into the electronic structure and environmental interactions of this compound.

UV-Visible Absorption Spectroscopy: Q-band Analysis and Solvatochromism

UV-Visible absorption spectroscopy is fundamental for characterizing phthalocyanine compounds, which typically exhibit two major absorption regions: the Soret (or B-) band in the near-UV region (around 300-400 nm) and the Q-band in the visible to near-infrared region (around 600-750 nm). The Q-band corresponds to the lowest energy π-π* transition and is highly sensitive to the molecular environment and substitution patterns.

For zinc(II)-2,3,9,10,16,17,23,24-octa(4-carboxyphenyl)phthalocyanine (a form of this compound), the UV-Vis spectrum in DMSO shows a B-band peak at 370 nm with a molar extinction coefficient (ε) of 147,200 M⁻¹ cm⁻¹, and a Q-band with two peaks: a Q₀₂-band at 628 nm (ε = 61,000 M⁻¹ cm⁻¹) and a Q₀₁-band at 697 nm (ε = 343,600 M⁻¹ cm⁻¹) . The Q₀₁-band, representing a π-π* (HOMO-LUMO) transition, has a significantly higher extinction coefficient and a longer absorption wavelength, which is beneficial for tissue penetration in biomedical applications .

Solvatochromism , the phenomenon where the absorption or emission spectrum of a compound changes with solvent polarity, is a notable characteristic of this compound. Q-band positions for zinc phthalocyanine generally vary with the solvent's refractive index, ranging from 668 nm in THF to 677 nm in 1-chloronaphthalene nih.govamericanelements.com. A larger red shift (bathochromic shift) of the Q-band is typically observed in aromatic solvents, with the highest shift occurring in 1-chloronaphthalene nih.govfishersci.com. This red shift can be attributed to either the destabilization of the highest occupied molecular orbital (HOMO) or the stabilization of the lowest unoccupied molecular orbital (LUMO) nih.gov.

Some this compound derivatives, such as zinc octaphenoxyphthalocyanine, exhibit a split Q-band in their emission and excitation spectra in certain solvents, which is explained by a lowering of molecular symmetry following excitation nih.govfishersci.comnih.gov. The presence of an additional "X" band at 698 nm for this compound in THF further suggests a loss of symmetry due to distortion of the phthalocyanine macrocycle nih.gov. Furthermore, zinc 1,4,8,11,15,18,22,25-octakis(butoxy)phthalocyanine demonstrates solvatochromism, causing solution colors to change from red to yellow and green depending on the solvent composition, with a Q-band variation of approximately 100 nm nih.gov.

Table 3: UV-Visible Absorption Characteristics of this compound and Related Compounds

| Compound | Solvent | B-band λmax (nm) | Q₀₂-band λmax (nm) | Q₀₁-band λmax (nm) | ε (M⁻¹ cm⁻¹) at Q₀₁-band | Citation |

| Zinc(II)-2,3,9,10,16,17,23,24-octa(4-carboxyphenyl)phthalocyanine (this compound) | DMSO | 370 | 628 | 697 | 343,600 | |

| 1,4,8,11,15,18,22,25-octakis(pentyl)phthalocyaninato zinc(II) (this compound) | ~700 | ~190,000 | americanelements.com | |||

| Unsubstituted Zinc Phthalocyanine (ZnPc) | THF | 668 | nih.gov | |||

| Unsubstituted Zinc Phthalocyanine (ZnPc) | 1-Chloronaphthalene | 677 | nih.gov |

Fluorescence Emission and Excitation Spectroscopy: Examination of Split Q-band Phenomena

Fluorescence spectroscopy is a powerful tool for probing the electronic transitions and excited-state behavior of this compound. A characteristic feature observed in the emission and excitation spectra of this compound in certain solvents is the presence of a split Q-band americanelements.comaprilsci.com. This phenomenon is attributed to a lowering of molecular symmetry upon excitation, which can be induced by interactions with the solvent environment or by the inherent distortion of the phthalocyanine macrocycle due to its peripheral substituents americanelements.com.

The Q-band itself arises from π-π* electronic transitions, specifically the HOMO-LUMO transition, and is typically found in the visible region of the spectrum (600-750 nm) nih.govnih.gov. For instance, zinc(II)-2,3,9,10,16,17,23,24-octa(4-carboxyphenyl)phthalocyanine (a specific this compound derivative) in dimethyl sulfoxide (DMSO) exhibits a prominent Q₀₁-band peak at 697 nm, corresponding to a π-π* (HOMO-LUMO) transition with a high molar extinction coefficient (ε) of 343,600 M⁻¹ cm⁻¹. Additionally, a Q₀₂-band peak is observed at 628 nm, assigned to an n-π* transition with an ε of 61,000 M⁻¹ cm⁻¹ nih.gov.

The fluorescence quantum yields (ΦF) of this compound derivatives are significantly influenced by the solvent environment, reflecting varying degrees of aggregation and solvent-solute interactions americanelements.com. For zinc octaphenoxyphthalocyanine (another this compound variant), ΦF values have been observed to range from 0.45 in toluene to 0.60 in DMSO americanelements.com. Higher singlet fluorescence quantum yields for this compound have been reported in solvents like tetrahydrofuran (THF) americanelements.comaprilsci.com.

Table 1: Representative Fluorescence Quantum Yields (ΦF) of Zinc Octaphenoxyphthalocyanine in Various Solvents americanelements.com

| Solvent | Fluorescence Quantum Yield (ΦF) |

| Toluene | 0.45 |

| DMSO | 0.60 |

| THF | Higher (compared to other solvents) |

Femtosecond Transient Absorption Spectroscopy for Electron Transfer Mechanism Elucidation

Femtosecond transient absorption spectroscopy (fs-TAS) is a powerful technique for investigating ultrafast photophysical processes, including excited-state relaxation and electron transfer mechanisms in phthalocyanine compounds nih.govnih.gov. This method allows for the direct observation of transient species and their decay kinetics on picosecond and femtosecond timescales.

Studies on zinc phthalocyanine (ZnPc) and its derivatives using fs-TAS have revealed that dynamics observed within a few picoseconds are often associated with solvent relaxation and vibrational relaxation nih.gov. For instance, a longer time constant, typically around 40 ps, has been linked to the dielectric solvent dynamic relaxation of the S₁ excited state nih.gov. In systems involving ZnPc hybrids, ultrafast electron transfer phenomena have been confirmed, with rate constants on the order of 10¹⁰ s⁻¹. In supramolecular assemblies containing this compound, photoexcitation can lead to efficient electron transfer from this compound to an electron acceptor, demonstrating its potential in charge separation applications.

Infrared and Raman Spectroscopic Analysis of Molecular Vibrations

Density Functional Theory (DFT) calculations have been successfully employed to predict the IR and Raman spectra of zinc phthalocyanine (ZnPc), showing excellent agreement with experimental data and enabling reliable frequency assignments. For example, the most intense band in the Raman scattering of ZnPc is predicted at 1517 cm⁻¹, which is sensitive to changes in the central metal ion environment.

When this compound interacts with a substrate, such as in monolayer films, the lowering of molecular symmetry induced by this interaction can lead to certain Raman active modes becoming infrared active. Furthermore, a measurable vibrational softening of selected modes can be observed, which is indicative of charge transfer occurring from the substrate to the phthalocyanine molecules. Resonance Raman spectroscopy, in particular, has been used to study ZnPc monolayers on different supports, revealing specific interactions between the phthalocyanine and the supporting material.

Influence of Solvent Environment on this compound Photochemistry

The solvent environment plays a critical role in modulating the photophysical and photochemical properties of this compound, affecting its electronic transitions and aggregation behavior.

Impact of Solvent Polarity and Aromaticity on Electronic Transitions

The electronic absorption spectra of this compound, particularly the Q-band, are highly sensitive to the nature of the solvent americanelements.comaprilsci.com. A significant observation is the red shift of the Q-band in aromatic solvents, with 1-chloronaphthalene inducing the highest shift americanelements.comaprilsci.com. This effect is often correlated with the solvent's refractive index; generally, an increase in solvent refractive index leads to a red shift of the Q-band aprilsci.comnih.gov. Aromatic solvents are believed to stabilize the lowest unoccupied molecular orbital (LUMO) of metallophthalocyanine complexes, and the extent of conjugation within the solvent itself can contribute to this red shift americanelements.com.

In some instances, distortion of the phthalocyanine (Pc) ring in substituted ZnPc complexes can lead to the appearance of an additional absorption band, sometimes referred to as the "X" band americanelements.com. For example, an extra band at 698 nm for this compound in THF suggests a loss of symmetry due to distortion of the macrocycle americanelements.com. Coordinating solvents can also stabilize the LUMO through interactions with the central zinc metal americanelements.com.

Table 2: Representative Q-band Maxima of a Fluoro-substituted Zinc Phthalocyanine in Various Solvents

| Solvent | Q-band Maximum (nm) |

| DMSO | 685 |

| CHCl₃ | 684 |

| THF | 682 |

| CH₂Cl₂ | 685 |

| DMF | 689 |

Modulation of Aggregation by Solvent Composition

A critical factor influencing the photochemical efficiency of metallophthalocyanines, including this compound, is their tendency to aggregate in solution americanelements.comaprilsci.com. Aggregation typically leads to a decrease in photosensitizing ability due to self-quenching of excited states americanelements.comnih.govuni.lu. For some this compound derivatives, aggregation can occur even at relatively low concentrations, such as 1 x 10⁻⁵ mol dm⁻³ in DMSO americanelements.com.

The extent of aggregation is significantly modulated by the solvent composition. Organic solvents are generally known to reduce aggregation, promoting monomeric forms, whereas aqueous solvents often lead to highly aggregated complexes americanelements.com. The variation in fluorescence quantum yields observed for this compound in different solvents can be attributed to varying degrees of aggregation americanelements.com.

The specific substituents on the phthalocyanine ring also play a crucial role in aggregation behavior. For instance, this compound containing eight peripheral carboxylic acid groups can form ordered, long-range crystalline frameworks known as hydrogen-bonded organic frameworks (HOFs) in aqueous solutions through hydrogen bonding, rather than amorphous aggregates. The degree of aggregation is a complex interplay of external factors like temperature, solvent type, and concentration, as well as intrinsic structural features such as the type of substituents and the coordinated metal ions. Preventing aggregation, for example by supporting this compound on nanoscale metal-organic layers (nMOL), is crucial for maintaining high singlet oxygen generation efficiency and enhancing their utility in applications like photodynamic therapy nih.govuni.lu.

Table 3: General Influence of Solvent Type on this compound Aggregation Behavior

| Solvent Type | Aggregation Tendency | Impact on Photosensitizing Ability |

| Organic | Reduced | Enhanced (monomeric forms) |

| Aqueous | High | Diminished (due to self-quenching) |

| Polar | Increased | Diminished |

| Non-polar | Reduced | Enhanced |

Aggregation Phenomena and Supramolecular Chemistry of Znoppc

Molecular Mechanisms of ZnOPPc Aggregation (e.g., π–π Stacking)

The inherent rigid planar structure and hydrophobic nature of this compound contribute significantly to its aggregation propensity in solution nih.govfishersci.atamericanelements.comnih.gov. A primary molecular mechanism driving this aggregation is π–π stacking. This noncovalent interaction occurs between the delocalized π-electron systems of adjacent aromatic rings, leading to the formation of stacked structures fishersci.atcenmed.comscilit.comnih.govdntb.gov.uaharvard.edunih.gov. While direct face-to-face "sandwich" stacking can be electrostatically repulsive, staggered or parallel-displaced stacking geometries are often observed as they are electrostatically attractive and driven by a balance of van der Waals interactions (dispersion and Pauli repulsion) harvard.edunih.gov.

In the case of this compound, the presence of eight peripheral carboxylic acid groups also facilitates hydrogen bonding between molecules. This intermolecular hydrogen bonding, in conjunction with π–π stacking, can lead to the formation of ordered, long-range crystalline frameworks rather than amorphous aggregates, particularly in water at neutral pH nih.gov. The formation of these aggregates results in aggregation-caused quenching (ACQ), where the dissipation of energy by the aggregates leads to lower fluorescence quantum yields and diminished singlet oxygen-emitting power nih.govamericanelements.comnih.govdntb.gov.ua.

Computational and Experimental Investigations of Dimer and Trimer Structures

Understanding the precise morphology and microscopic molecular arrangement of phthalocyanine (B1677752) aggregates, including dimers and trimers, is crucial for controlling their properties and applications nih.gov. Both computational and experimental investigations have been employed to elucidate these structures for phthalocyanine derivatives.

Computational Studies: Density Functional Theory (DFT) and other ab initio methods are frequently used to study the electronic structure, geometry, and binding energies of phthalocyanine monomers, dimers, and trimers cenmed.com. For instance, theoretical studies on zinc phthalocyanine (ZnPc), a closely related compound, have identified stable conformations for its dimer and trimer forms. These studies confirm that π–π interactions are the primary cause of aggregation, with stacked structures exhibiting slight displacement being energetically favorable cenmed.com. Computational models can predict the excited-state absorption spectra of aggregated conformations, revealing shifts compared to monomeric forms cenmed.com. The stabilization energies derived from these calculations indicate that the formation of stacked structures is a favorable process.

Experimental Investigations: Experimental techniques such as transmission electron microscopy (TEM) and atomic force microscopy (AFM) provide visual evidence of aggregate formation and morphology nih.gov. Spectroscopic methods, including UV-Vis absorption and fluorescence spectroscopy, are essential for characterizing the aggregation state, as aggregated phthalocyanines exhibit distinct spectroscopic properties compared to their monomeric counterparts americanelements.comnih.gov. Transient absorption spectroscopy has also been utilized to investigate excited-state relaxation processes in both monomeric and aggregated forms, revealing faster ground-state recovery in nanoaggregates nih.gov. While specific detailed studies on this compound dimer and trimer structures were not extensively detailed in the provided search results, these computational and experimental methodologies are widely applied to phthalocyanine systems to gain insights into their aggregation behavior.

Strategies for Suppressing Aggregation-Induced Self-Quenching in Aqueous Media

The suppression of aggregation-induced self-quenching is paramount for realizing the full potential of this compound in various applications, particularly those requiring aqueous environments. Several strategies have been developed to maintain this compound in its monomeric, photophysically active state.

One effective strategy involves the utilization of nanoscale metal-organic layers (nMOLs) to isolate this compound photosensitizers nih.govfishersci.atamericanelements.comcenmed.comamericanelements.comamerigoscientific.comnih.gov. nMOLs are two-dimensional molecular nanomaterials constructed from metal-oxo secondary building units (SBUs) and organic linkers amerigoscientific.com. In this approach, this compound (specifically, zinc(II)-2,3,9,10,16,17,23,24-octa(4-carboxyphenyl)phthalocyanine) can be postsynthetically incorporated onto the SBUs of nMOLs, such as Hf12 nMOLs, often via carboxylate exchange nih.govfishersci.atamericanelements.comamericanelements.comamerigoscientific.com.

The rigid, ultrathin, and often positively charged structure of the nMOL physically isolates the this compound molecules, effectively preventing their aggregation and the associated self-quenching of excited states fishersci.atcenmed.comamericanelements.comamerigoscientific.comnih.gov. This isolation allows the SBU-bound this compound photosensitizers to efficiently absorb light and undergo intersystem crossing to the triplet excited state, leading to enhanced generation of cytotoxic singlet oxygen nih.govfishersci.atamericanelements.comcenmed.comamericanelements.comamerigoscientific.comnih.gov. For instance, this compound@nMOL assemblies have demonstrated significantly enhanced singlet oxygen generation and increased cellular uptake compared to free this compound, showcasing the effectiveness of nMOLs in mitigating aggregation fishersci.atcenmed.comnih.gov.

Another prominent strategy for achieving monomeric stabilization and suppressing aggregation is the encapsulation of this compound within polymeric nanoparticles. This approach addresses the low water solubility and aggregation tendency of phthalocyanine photosensitizers, aiming to maintain them in a stable, dispersed, and active monomeric form in aqueous media.

Polymeric nanoparticles, typically composed of biocompatible and often biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) or polycaprolactone (B3415563) (PCL), can encapsulate hydrophobic compounds like this compound. Methods like nanoprecipitation or emulsion evaporation are commonly employed for the synthesis of these drug-loaded nanoparticles. Encapsulation within these nanoparticles not only reduces the aggregation of the photosensitizer but also enhances its cellular uptake and phototoxicity. This strategy allows for a more controlled delivery of the photosensitizer, ensuring its therapeutic efficacy by preventing self-quenching in biological environments.

Advanced Research in Photodynamic Therapy Pdt Applications of Znoppc

Pre-clinical Evaluation and In Vivo Efficacy in Disease Models

Tumor Growth Inhibition and Therapeutic Outcomes in Murine Models

Studies in murine models have demonstrated the significant efficacy of ZnOPPc, particularly when formulated with advanced delivery systems, in inhibiting tumor growth and improving therapeutic outcomes. When integrated into nanoscale metal-organic layers (nMOLs) or frameworks (nMOFs), this compound-mediated PDT has shown remarkable antitumor effects.

For instance, this compound@nMOL, an assembly where this compound photosensitizers are supported on the secondary building units (SBUs) of a Hf₁₂ nMOL, exhibited exceptional PDT efficacy. It achieved over 99% tumor growth inhibition (TGI) and cure rates of 40–60% in two distinct mouse models of colon cancer, namely MC38 and CT26 tumors americanelements.comamericanelements.comwikipedia.orgnih.govuni.lufishersci.at. Specifically, treatment with this compound@nMOL(+) resulted in a 99.1% TGI on the MC38 model and an impressive 103.8% TGI on the CT26 model americanelements.com. Histopathological analysis, including H&E and TUNEL staining, of excised tumors revealed severe apoptosis and necrosis, along with infiltration of inflammatory cells in the tumor regions treated with this compound@nMOL(+) .

Similarly, ZnP@Hf-QC, a formulation where a zinc phthalocyanine (B1677752) photosensitizer (referred to as ZnP, a term that can encompass this compound and related zinc phthalocyanines) is confined within a Hf-QC nMOF, also mediated PDT with over 99% tumor growth inhibition and 80% cure rates in CT26 and MC38 murine colon cancer models americanelements.com. In contrast, free ZnP(+) (without nMOF confinement) only moderately inhibited tumor growth, showing TGI values of 41.3% for CT26 and 41.4% for MC38 tumors .

Another approach involved the use of zinc phthalocyanine (ZnPc)-loaded extracellular vesicles (EV-ZnPc). A single intravenous or intratumoral injection of EV-ZnPc followed by PDT strongly inhibited tumor growth for over 15 days in an animal model of colon cancer.

Table 1: Therapeutic Outcomes of this compound Formulations in Murine Colon Cancer Models

| Photosensitizer Formulation | Tumor Model | Tumor Growth Inhibition (TGI) | Cure Rate | Reference |

| This compound@nMOL(+) | MC38 | 99.1% | 40–60% | americanelements.comamericanelements.comwikipedia.orgnih.govuni.lufishersci.at |

| This compound@nMOL(+) | CT26 | 103.8% | 40–60% | americanelements.comamericanelements.comwikipedia.orgnih.govuni.lufishersci.at |

| ZnP@Hf-QC(+) | CT26 | >99% | 80% | americanelements.com |

| ZnP@Hf-QC(+) | MC38 | >99% | 80% | americanelements.com |

| ZnP(+) (free) | CT26 | 41.3% | N/A | |

| ZnP(+) (free) | MC38 | 41.4% | N/A | |

| EV-ZnPc | Colon Cancer | Strong inhibition over 15 days | N/A |

Pharmacokinetic Behavior and Tumor Targeting Selectivity in Vivo

The pharmacokinetic profile and tumor targeting selectivity of photosensitizers are critical determinants of PDT success. For this compound, its intrinsic properties often necessitate formulation strategies to optimize its in vivo behavior.

This compound, when integrated into nanoscale metal-organic layers (this compound@nMOL), demonstrated an intrinsic mitochondria-targeting capability, which contributes to its enhanced PDT efficacy americanelements.comamericanelements.comwikipedia.orgnih.govfishersci.at. The confinement of zinc phthalocyanine photosensitizers within nMOFs or nMOLs is a key strategy to address their poor solubility and unfavorable pharmacokinetic properties, which are common issues for highly conjugated photosensitizers americanelements.com. This confinement helps prevent aggregation and self-quenching, allowing for more efficient light absorption and reactive oxygen species generation americanelements.com.

For example, ZnP@Hf-QC, a zinc phthalocyanine confined in an nMOF, exhibited improved in vivo behavior compared to its free form, highlighting the effectiveness of the nMOF pore loading strategy in delivering photosensitizers with challenging physicochemical and pharmacokinetic characteristics in a biocompatible manner .

In another study, extracellular vesicles loaded with zinc phthalocyanine (EV-ZnPc) showed preferential uptake by colon cancer cells in co-culture models when compared to macrophages and dendritic cells. In vivo assays further confirmed that EV-ZnPc could effectively target tumor cells, leading to substantial tumor growth reduction. The observed high tumor accumulation of EV-ZnPc after intravenous administration is potentially attributed to a combination of the enhanced permeability and retention (EPR) effect and increased uptake facilitated by multiple adhesion molecules. While specific detailed pharmacokinetic data for unmodified this compound were not explicitly provided, these studies underscore the importance and success of nanocarrier-based approaches in improving the in vivo pharmacokinetics and tumor targeting selectivity of zinc phthalocyanine derivatives.

Topical Application and Skin Photosensitizing Properties in Animal Models

Topical application of photosensitizers is a desirable route for treating superficial lesions, including skin cancers. This compound, along with a related octa-substituted phthalocyanine, 1,4,8,11,15,18,22,25-octakis(decyl)phthalocyaninato zinc(II) (ZnODPc), has been investigated for its utility in topical PDT.

In vivo experiments conducted on the dorsal skin of Balb/c mice demonstrated that both this compound and ZnODPc accumulated well after topical application when formulated in a tetrahydrofuran-azone solution. Approximately 4.6–4.7% (± 1.0%) of the initially deposited dye could be recovered from the skin after 3 hours. While both compounds showed accumulation, ZnODPc exhibited significantly better skin-photosensitizing properties compared to this compound in these topical application studies. This suggests that while this compound can penetrate the skin, its photosensitizing efficacy in this context might be less pronounced than other similar phthalocyanine derivatives.

Table 2: Recovery of Phthalocyanines from Balb/c Mouse Skin After Topical Application

| Photosensitizer | Formulation | Recovery after 3 hours (Mean ± SD) | Reference |

| This compound | Tetrahydrofuran-azone | (4.6–4.7)% ± 1.0% | |

| ZnODPc | Tetrahydrofuran-azone | (4.6–4.7)% ± 1.0% |

Enhancement Strategies for this compound-Mediated PDT Efficacy

To maximize the therapeutic potential of this compound in PDT, various enhancement strategies have been developed, primarily focusing on improving its delivery, photophysical properties, and ultimately, its phototoxicity and singlet oxygen generation.

Nanoparticle Encapsulation for Improved Delivery and Phototoxicity

Encapsulating photosensitizers like this compound in nanoparticles is a widely adopted strategy to overcome their inherent limitations, such as poor water solubility and aggregation, thereby enhancing their delivery to target cells and improving phototoxicity. Nanoparticles can improve the photophysical properties of photosensitizers, enhance their selectivity for targeted tissues (e.g., through the enhanced permeability and retention (EPR) effect), and increase their circulation time in the bloodstream, leading to selective accumulation in tumor tissues.

While direct studies on the encapsulation of this compound (specifically the octa(4-carboxyphenyl) derivative) in polymeric nanoparticles were not explicitly detailed in the provided search results, the general principles and benefits apply to zinc phthalocyanine derivatives. For example, a modified zinc phthalocyanine derivative, 2(3), 9(10), 16(17), 23(24)-tetrakis-(4'-methyl-benzyloxy) phthalocyanine zinc(II) (ZnPcBCH3), when encapsulated in PLGA-b-PEG, demonstrated a remarkable nearly 500-fold increase in phototoxicity against A549 human lung cancer cells compared to the free dye. Similarly, zinc phthalocyanine (ZnPc) loaded into poly-ɛ-caprolactone (PCL) nanoparticles exhibited significantly higher phototoxicity against human lung adenocarcinoma A549 cells, eliminating approximately 95.9% of cells compared to 28.7% by free ZnPc at a light dose of 100 J/cm². These findings highlight the effectiveness of nanoparticle encapsulation in improving the delivery and phototoxicity of zinc phthalocyanine-based photosensitizers.

Integration with Nanoscale Metal-Organic Layers for Enhanced Singlet Oxygen Generation

The integration of this compound with nanoscale metal-organic layers (nMOLs) or frameworks (nMOFs) represents a highly effective strategy to significantly enhance its PDT efficacy, primarily by preventing aggregation-induced self-quenching and consequently boosting singlet oxygen (¹O₂) generation.

A notable example is this compound@nMOL, an assembly where this compound photosensitizers are supported on the secondary building units (SBUs) of a Hf₁₂ nMOL americanelements.comamericanelements.comwikipedia.orgnih.gov. Upon irradiation with 700 nm light, the SBU-bound this compound photosensitizers efficiently sensitize the formation of singlet oxygen by preventing aggregation-induced self-quenching of their excited states americanelements.comamericanelements.comwikipedia.orgnih.govfishersci.at. This confinement strategy leads to significantly enhanced ¹O₂ generation and superior anticancer efficacy compared to free this compound americanelements.com. The rigid, ultrathin, and positively charged nMOL effectively isolates the this compound photosensitizers, preventing self-quenching while simultaneously facilitating efficient reactive oxygen species (ROS) diffusion and promoting the translocation of the nMOL into mitochondria, which are critical organelles for PDT-induced cell death americanelements.com.

Another illustration of this principle is ZnP@Hf-QC, which involves the confinement of a zinc phthalocyanine (ZnP) photosensitizer within a Hf-QC nMOF. This formulation successfully avoids aggregation-induced quenching of ZnP excited states, leading to a substantial enhancement in ROS generation upon light irradiation americanelements.com. This amplified ROS production is a direct contributor to the exceptional antitumor efficacy observed with ZnP@Hf-QC-mediated PDT americanelements.com.

Emerging Research Directions and Future Outlook for Znoppc Studies

Exploration of ZnOPPc in Other Phototherapeutic and Diagnostic Modalities

This compound has garnered substantial attention primarily for its role in photodynamic therapy (PDT), a non-invasive treatment modality that utilizes light-activated photosensitizers to generate cytotoxic reactive oxygen species (ROS) at a targeted site. Studies have demonstrated the exceptional efficacy of this compound, particularly when formulated into nanoscale metal-organic layer (nMOL) assemblies, such as this compound@nMOL. This formulation has shown strong absorption at 700 nm and efficient sensitization for singlet oxygen formation by preventing aggregation-induced self-quenching of this compound excited states. In preclinical models, this compound@nMOL exhibited significant therapeutic outcomes, including over 99% tumor growth inhibition and 40-60% cure rates in two mouse models of colon cancer, attributed to its intrinsic mitochondria-targeting capability americanelements.comwikipedia.orgfishersci.caamericanelements.comamericanelements.com.

Beyond PDT, the photophysical properties of this compound and related zinc phthalocyanines suggest potential in other phototherapeutic and diagnostic modalities. For instance, zinc phthalocyanines have been explored as components in multifunctional theranostic agents that combine therapeutic action with high-resolution imaging capabilities wikipedia.orgfishersci.ca. Water-soluble phthalocyanines and naphthalocyanines, including zinc phthalocyanine (B1677752) tetrasulfonic acid (ZnPcS4), have been investigated as contrast agents for photoacoustic imaging, demonstrating enhanced optical contrast in tumors researchgate.net. The ability of certain zinc naphthalocyanines to exhibit dual emission (visible and near-infrared) also highlights their potential for advanced optical imaging and photoacoustic tomography citeab.com.

Table 1: Key Photodynamic Therapy Efficacy Data for this compound@nMOL

| Photosensitizer Formulation | Wavelength (nm) | Key Mechanism | Tumor Growth Inhibition (%) | Cure Rate (Mouse Models) (%) | Reference |

| This compound@nMOL | 700 | Singlet Oxygen Generation, Mitochondrial Targeting | >99 | 40-60 | americanelements.comwikipedia.orgfishersci.caamericanelements.comamericanelements.com |

Development of Next-Generation Delivery Systems for Targeted Bioavailability and Specificity

A major challenge for photosensitizers like this compound is their poor solubility and tendency to aggregate in aqueous environments, which limits their clinical utility americanelements.comwikipedia.orgfishersci.ca. The development of sophisticated delivery systems is crucial to overcome these limitations, enhance bioavailability, and achieve targeted specificity.

The nanoscale metal-organic layer (nMOL) assembly, this compound@nMOL, exemplifies a successful strategy to address these issues. By supporting this compound photosensitizers on the secondary building units of an Hf12 nMOL, aggregation-induced self-quenching is prevented, leading to efficient singlet oxygen generation and improved mitochondrial penetration americanelements.comwikipedia.orgfishersci.caamericanelements.comamericanelements.com.

Future directions in delivery systems for this compound and similar photosensitizers include:

Nanoparticle-based carriers: Liposomes, polymeric nanoparticles, and solid lipid nanoparticles (SLNs) are being explored to encapsulate photosensitizers, protecting them from degradation, improving solubility, and facilitating site-specific accumulation guidetopharmacology.orgciteab.comfishersci.nl.

Targeted delivery: Designing carriers with specific ligands (e.g., peptides, antibodies, folate) that bind to receptors overexpressed on target cells (e.g., tumor cells) can enhance cellular uptake and reduce off-target effects researchgate.netchemimpex.com. This includes strategies for intranuclear delivery to maximize efficacy where photosensitizer action is most critical chemimpex.com.

Stimuli-responsive systems: Developing smart nanocarriers that release their payload in response to specific tumor microenvironment cues (e.g., pH, redox potential, enzyme activity, light) can provide precise spatiotemporal control over photosensitizer activation, minimizing collateral damage to healthy tissues guidetopharmacology.orgfishersci.nl.

Advanced Computational Modeling for Predictive Design and Optimization of this compound Analogs

Computational modeling plays an increasingly vital role in the rational design and optimization of novel photosensitizers and their analogs. By leveraging advanced mathematical models, algorithms, and computational tools, researchers can predict and understand the complex photophysical and photochemical properties of these compounds without extensive experimental synthesis.

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful computational methods used to investigate the electronic structure, absorption, and emission spectra, as well as the singlet oxygen generation capabilities of phthalocyanines and naphthalocyanines citeab.com. These methods can provide insights into how structural modifications (e.g., peripheral substituents, central metal ions) influence the compound's properties, guiding the synthesis of improved analogs. For instance, TD-DFT calculations have been instrumental in assigning the unique dual emission of certain zinc naphthalocyanines, correlating molecular structure with observed photophysical behavior citeab.com.

Future advancements in this area will likely involve:

Machine learning and AI: Integrating machine learning algorithms with computational chemistry can accelerate the discovery of new this compound analogs with desired properties by identifying intricate relationships between molecular structure and function nih.govaprilsci.com.

High-throughput virtual screening: Computational methods can enable rapid screening of vast chemical libraries to identify promising candidates for synthesis, significantly reducing development time and cost aprilsci.com.

Predictive modeling of biological interactions: Developing models that predict how this compound and its analogs interact with biological systems (e.g., cellular uptake, subcellular localization, protein binding) can further refine their design for enhanced therapeutic outcomes nih.gov.

Integration of this compound into Multifunctional Nanosystems for Synergistic Therapies

Examples of such integrations include:

PDT and Photothermal Therapy (PTT): Nanosystems incorporating both photosensitizers (like zinc phthalocyanines) and photothermal agents can deliver combined photodynamic and photothermal effects. For instance, liposomes encapsulating copper phthalocyanine (as a photothermal agent) and cationic zinc phthalocyanine (ZnPc(TAP)412+) have been developed for tumor imaging and synergistic antitumor therapy fishersci.at.

PDT and Chemotherapy: Nanosystems can co-deliver this compound (or related zinc phthalocyanines) with chemotherapeutic drugs. Polydopamine nanoparticles loaded with a cell cycle inhibitor (nocodazole) and a photosensitizer (ZnPc(TAP)412+) have shown improved anticancer efficacy in tumor-bearing mice, demonstrating a synergistic effect wikipedia.org. Similarly, lenvatinib-zinc phthalocyanine conjugates have been synthesized to enhance synergistic therapy for multidrug-resistant cancer by depleting intracellular glutathione (B108866) invivochem.com.

PDT and Immunotherapy: Emerging research suggests that combining photodynamic nanodrugs with immunotherapy can lead to synergistic effects, stimulating antitumor immune responses guidetopharmacology.org.

Mitochondria-targeted nanosystems: Given this compound's intrinsic mitochondria-targeting capability when formulated as this compound@nMOL, further integration into nanosystems that specifically disrupt mitochondrial function can amplify therapeutic efficacy, especially in hypoxic tumor microenvironments americanelements.com.

Table 2: Examples of Multifunctional Nanosystems Incorporating Zinc Phthalocyanines

| Nanosystem Composition | Zinc Phthalocyanine Type | Synergistic Modalities | Observed Outcome | Reference |

| This compound@nMOL | This compound | PDT | >99% tumor growth inhibition, 40-60% cure rates in colon cancer mouse models | americanelements.comwikipedia.orgfishersci.caamericanelements.comamericanelements.com |

| RGD-CuPc:ZnPc(TAP)412+:DOX@LiPOs | Cationic ZnPc(TAP)412+ | PDT, PTT, Chemotherapy (Doxorubicin) | Synergistic cytotoxicity, increased apoptosis, tumor targeting, prominent photothermal effect | fishersci.at |

| PDA-NOC-ZnPc12+ nanoparticles | ZnPc(TAP)412+ | PDT, Cell Cycle Inhibition (Nocodazole) | Better anticancer efficacy in tumor-bearing mice, enhanced nuclear uptake of ZnPc12+ | wikipedia.org |

| ZnPc-C8-Len conjugates | ZnPc | PDT, Targeted Therapy (Lenvatinib) | Enhanced synergistic therapy of multidrug-resistant cancer by glutathione depletion | invivochem.com |

Challenges and Opportunities for Clinical Translation of this compound-Based Photosensitizers

Despite the promising preclinical results, several challenges must be addressed for the successful clinical translation of this compound-based photosensitizers.

Challenges:

Poor Water Solubility and Aggregation: Many phthalocyanines, including this compound, suffer from low water solubility and a tendency to aggregate in aqueous media, which can lead to reduced photodynamic efficiency and uneven distribution in the body americanelements.comwikipedia.orgfishersci.catandfonline.com. While nanocarriers like nMOLs address this, ensuring long-term stability and non-toxicity of these formulations in complex biological environments remains critical.

Limited Light Penetration: The effectiveness of PDT is constrained by the limited penetration depth of light into deeper tumor tissues, especially for solid tumors wikipedia.orgfishersci.caguidetopharmacology.orgtandfonline.com. While this compound absorbs in the near-infrared (700 nm), which offers better tissue penetration than visible light, it is still a significant hurdle for deep-seated malignancies.

Tumor Hypoxia: The hypoxic microenvironment of many tumors can limit the effectiveness of Type II PDT, which relies on molecular oxygen to generate singlet oxygen wikipedia.orgfishersci.ca.

Specificity and Off-target Effects: Achieving highly specific tumor targeting while minimizing accumulation and toxicity in healthy tissues is crucial wikipedia.orgfishersci.caguidetopharmacology.orgmims.com.

Regulatory Approval: The complex nature of novel photosensitizer formulations and delivery systems can pose significant hurdles in terms of regulatory approval mims.com.

Opportunities:

Advanced Nanocarrier Design: Continued innovation in nanocarrier design, including stimuli-responsive systems and active targeting strategies, offers opportunities to improve solubility, enhance tumor accumulation, and enable precise, on-demand activation of this compound americanelements.comguidetopharmacology.orgciteab.comfishersci.nlchemimpex.com.

Addressing Hypoxia: Developing strategies to mitigate tumor hypoxia, such as oxygen-generating nanosystems or photosensitizers effective under low oxygen conditions, can expand the applicability of this compound-based PDT americanelements.comaprilsci.com.

Computational-Guided Design: Leveraging advanced computational modeling and artificial intelligence can accelerate the discovery and optimization of this compound analogs with improved photophysical properties, enhanced biocompatibility, and better targeting capabilities, streamlining the development pipeline citeab.comnih.govaprilsci.comnih.govwikipedia.org.

Theranostic Applications: The inherent imaging capabilities of zinc phthalocyanines present opportunities for developing theranostic agents that combine diagnosis and therapy, allowing for real-time monitoring of treatment response and precise guidance of therapeutic delivery wikipedia.orgresearchgate.netciteab.comguidetopharmacology.orgfishersci.at.

The future of this compound research is poised for significant advancements through interdisciplinary collaborations, pushing the boundaries of photomedicine towards more effective, targeted, and personalized treatment strategies.

Q & A

Basic Research Questions

Q. How can researchers formulate a precise and testable research question for studying Znoppc’s properties?

- Methodological Answer : Use the P-E/I-C-O framework to structure the question:

- P opulation: Define the compound’s scope (e.g., this compound in its pure form, derivatives, or application-specific contexts).

- E/I (Exposure/Intervention): Specify the experimental variable (e.g., temperature, catalytic conditions).

- C omparison/Control: Identify baseline conditions or reference compounds.

- O utcome: Define measurable outcomes (e.g., stability, reactivity, crystallographic data).

Example: “How does thermal exposure (100–300°C) affect this compound’s crystallographic stability compared to its zinc-based analogs under controlled atmospheric conditions?” - Ensure feasibility by aligning with available instrumentation (e.g., XRD, DSC) and statistical tools .

Q. What are the key considerations for designing reproducible experiments to synthesize this compound?

- Methodological Answer :

- Variable Control : Document all synthesis parameters (precursor ratios, reaction time, solvents).

- Instrument Calibration : Validate equipment (e.g., HPLC, NMR) using standard reference materials.

- Replication : Include triplicate trials to assess variability.

- Documentation : Follow guidelines for reporting experimental details (e.g., Beilstein Journal of Organic Chemistry standards for compound characterization) .

Q. How should researchers select appropriate data collection methods for analyzing this compound’s chemical behavior?

- Methodological Answer :

- Quantitative Approaches : Use closed-ended methods like spectrophotometry or mass spectrometry for numerical data (e.g., concentration, degradation rates).

- Qualitative Approaches : Employ open-ended techniques (e.g., electron microscopy for structural anomalies) to explore unexpected phenomena.

- Mixed Methods : Combine both to triangulate findings (e.g., XRD for structural data + thermal analysis for stability trends) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported properties across studies?

- Methodological Answer :

- Source Analysis : Compare synthesis protocols, purity levels, and characterization techniques (e.g., discrepancies in thermal stability may arise from differing DSC heating rates).

- Meta-Analysis : Aggregate datasets from peer-reviewed studies, applying statistical tests (e.g., ANOVA) to identify outliers or systematic biases.

- Contextual Factors : Account for environmental variables (humidity, storage conditions) often underreported in methodologies .

Q. What strategies optimize the validity of interdisciplinary studies involving this compound (e.g., materials science and toxicology)?

- Methodological Answer :

- Collaborative Frameworks : Establish shared protocols for data collection (e.g., standardized toxicity assays and materials testing).

- Cross-Validation : Use complementary techniques (e.g., TEM for nanoparticle morphology + ICP-MS for zinc ion leaching).

- Ethical Compliance : Obtain approvals for human/animal studies early, ensuring alignment with institutional review boards .

Q. How can machine learning enhance predictive modeling of this compound’s reactivity under novel conditions?

- Methodological Answer :

- Data Curation : Compile high-quality datasets (e.g., reaction yields, kinetic parameters) from peer-reviewed sources.

- Algorithm Selection : Test regression models (e.g., random forests) against quantum mechanical simulations.

- Bias Mitigation : Validate predictions with controlled lab experiments to avoid overfitting .

Methodological Best Practices

- Data Management : Maintain raw datasets in repositories (e.g., Figshare) with metadata on experimental conditions and instrument settings .

- Ethical Reporting : Disclose funding sources and potential conflicts of interest in publications .

- Peer Feedback : Pilot-test research questions with domain experts to refine scope and eliminate ambiguity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。